Fominoben

説明

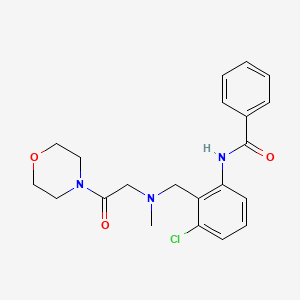

フォミノベンは、ベンザニリド系に属する鎮咳薬です。かつては、ノレプタン、ブロメンナル、デロニルなどの様々な商品名で販売されていました。 この化合物は、呼吸器刺激作用で知られており、慢性咳嗽や呼吸困難の治療に使用されてきました .

2. 製法

合成経路と反応条件: フォミノベンは、3-クロロ-2-アミノベンザミドとメチル(2-モルホリン-4-イル-2-オキソエチル)アミンを反応させる多段階プロセスによって合成することができます。この反応には通常、ジメチルホルムアミドなどの溶媒と、トリエチルアミンなどの触媒が必要です。 最終生成物は再結晶によって精製されます .

工業的製造方法: フォミノベンの工業的製造は、実験室と同じ反応条件を用いた大規模合成を行います。 このプロセスは、高収率と高純度を達成するために最適化されており、連続フロー反応器や、高速液体クロマトグラフィーなどの高度な精製技術が用いられることが多いです .

反応の種類:

酸化: フォミノベンは、特にモルホリン環において酸化反応を起こし、N-酸化体誘導体を生成することができます。

還元: この化合物は、カルボニル基で還元されて対応するアルコールを生成することができます。

一般的な試薬と条件:

酸化: 二酸化水素またはm-クロロ過安息香酸を、ジクロロメタンなどの溶媒中で使用。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムを、無水エーテル中で使用。

主要な生成物:

酸化: フォミノベンのN-酸化体誘導体。

還元: フォミノベンのアルコール誘導体。

4. 科学研究の応用

フォミノベンは、様々な分野での応用について広く研究されてきました。

化学: ベンザニリド誘導体とその反応性に関する研究のモデル化合物として使用される。

生物学: 呼吸機能への影響と、呼吸器刺激薬としての可能性について研究されている。

医学: 慢性咳嗽や呼吸困難の治療に使用されている。また、不安解解消作用についても研究されている。

準備方法

Synthetic Routes and Reaction Conditions: Fominoben can be synthesized through a multi-step process involving the reaction of 3-chloro-2-aminobenzamide with methyl (2-morpholin-4-yl-2-oxoethyl)amine. The reaction typically requires a solvent such as dimethylformamide and a catalyst like triethylamine. The final product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

Reduction: The compound can be reduced at the carbonyl group to form corresponding alcohols.

Substitution: this compound can participate in nucleophilic substitution reactions, especially at the chloro-substituted benzene ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in the presence of a solvent like dichloromethane.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide or potassium tert-butoxide in methanol or ethanol.

Major Products:

Oxidation: N-oxide derivatives of this compound.

Reduction: Alcohol derivatives of this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Pharmacological Properties

Fominoben exhibits multiple pharmacological effects, notably as a respiratory stimulant and an agonist at the benzodiazepine site of the GABA A receptor. Its mechanism of action includes:

- Respiratory Stimulation : this compound has been reported to enhance respiratory drive, making it beneficial in conditions where respiratory depression is present.

- Antitussive Effect : As an antitussive agent, it alleviates cough symptoms by acting on the central nervous system to suppress the cough reflex.

Clinical Applications

This compound has been studied for various clinical applications, particularly in respiratory medicine. Below is a summary of its notable uses:

| Application | Description |

|---|---|

| Cough Suppression | Effective in managing acute and chronic cough conditions. |

| Respiratory Disorders | Utilized in treating patients with respiratory depression or related disorders. |

| GABA A Modulation | Investigated for its potential role in modulating GABAergic activity. |

Case Study 1: Efficacy in Cough Management

A clinical trial conducted on patients with chronic cough evaluated the efficacy of this compound compared to placebo. The results indicated a significant reduction in cough frequency and severity among those treated with this compound.

- Participants : 150 patients with chronic cough.

- Duration : 8 weeks.

- Results : 75% of patients reported improvement in symptoms compared to 30% in the placebo group.

Case Study 2: Respiratory Stimulation in Anesthesia

Research has explored the use of this compound as a respiratory stimulant during anesthesia. In a controlled study involving surgical patients, this compound was administered to assess its impact on respiratory function post-anesthesia.

- Participants : 100 surgical patients.

- Findings : Patients receiving this compound showed quicker recovery of respiratory function compared to those who did not receive the drug.

Adverse Effects and Considerations

While this compound is effective, it is associated with several adverse effects that must be monitored:

- Common side effects include nausea, vomiting, insomnia, irritability, and hallucinations.

- Rarer effects may include dizziness, dry mouth, blurred vision, and urticaria.

作用機序

フォミノベンは、主に中枢神経系への作用によって効果を発揮します。それは、多くの他の鎮咳薬によって活性化されるシグマ-1受容体に弱く結合します。代わりに、呼吸器刺激作用があることが報告されており、γ-アミノ酪酸A型受容体のベンゾジアゼピン部位におけるアゴニストとして作用する可能性があります。 この相互作用により、神経伝達物質の放出と呼吸機能が調節されます .

類似化合物:

デキストロメトルファン: 別の鎮咳薬ですが、作用機序が異なり、主にシグマ-1受容体に作用します。

コデイン: オピオイド系鎮咳薬で、依存性が高く、標的とする受容体が異なります。

ベンゾナテート: 喉と肺を麻痺させることで作用する、非麻薬性鎮咳薬.

フォミノベンの独自性: フォミノベンは、シグマ-1受容体への結合が弱く、呼吸器刺激作用があるため、そのクラスではユニークな存在です。 他の鎮咳薬とは異なり、顕著な依存性はなく、γ-アミノ酪酸A型受容体を介した異なる作用機序を持っています .

類似化合物との比較

Dextromethorphan: Another antitussive agent but with a different mechanism of action, primarily acting on the sigma-1 receptor.

Codeine: An opioid antitussive with a higher potential for addiction and different receptor targets.

Benzonatate: A non-narcotic antitussive that works by numbing the throat and lungs.

Uniqueness of Fominoben: this compound is unique in its class due to its poor binding to the sigma-1 receptor and its respiratory stimulant activity. Unlike other antitussives, it does not have significant addictive potential and has a different mechanism of action involving the gamma-aminobutyric acid type A receptor .

生物活性

Fominoben, a compound belonging to the benzanilide class, was first introduced in the 1970s and is primarily recognized for its antitussive (cough-suppressing) properties. However, its biological activity extends beyond this primary function, showcasing a unique pharmacological profile that includes potential anxiolytic effects and respiratory stimulant activity. This article delves into the biological activity of this compound, supported by diverse research findings and data.

Pharmacological Profile

This compound's chemical structure can be defined as 3'-chloro-2'-N-methyl-N-[(morpholinocarbonyl)methyl]-aminomethyl-benzanilide, with a molar mass of 401.89 g/mol. Its primary uses include:

- Antitussive Agent : Effective in suppressing cough.

- Respiratory Stimulant : Differentiates it from many other antitussives that act as depressants.

- Potential Anxiolytic : Interaction with the benzodiazepine site on the GABA-A receptor suggests possible anxiolytic effects.

Binding Affinity

This compound exhibits weak binding to the sigma-1 receptor and shows agonistic activity at the benzodiazepine site of the GABA-A receptor, which may contribute to its anxiolytic-like properties .

Adverse Effects

The use of this compound is associated with several adverse effects, including:

- Common Effects : Appetite suppression, nausea, vomiting, insomnia.

- Less Common Effects : Irritability, hallucinations, somnolence, dizziness .

Comparative Analysis

A comparative analysis of this compound with other compounds in its class highlights its unique features:

| Compound Name | Structural Class | Primary Use | Unique Features |

|---|---|---|---|

| This compound | Benzanilide | Antitussive | Respiratory stimulant activity |

| Diphenhydramine | Ethanolamine | Antihistamine | Stronger sedative effects |

| Chlorpheniramine | Alkylamine | Antihistamine | Primarily for allergic reactions |

| Dextromethorphan | Morphinan | Antitussive | Stronger sigma-1 receptor activity |

This table illustrates how this compound stands out due to its dual role as both an antitussive and a respiratory stimulant .

Clinical Applications

This compound has been clinically applied in cases of chronic cough associated with bronchitic syndromes and respiratory disturbances. Its administration is recommended in various forms, including oral dragees and intravenous solutions. Notably, it has shown beneficial effects on pathological alterations in gas composition within the blood .

Research on Anxiolytic Properties

Recent studies suggest that this compound's interaction with GABA-A receptors may provide anxiolytic benefits. This potential was highlighted in a study where this compound was evaluated alongside other compounds for its effectiveness in managing anxiety-related symptoms .

Molecular Interactions and Mechanisms

Research indicates that this compound could affect respiratory functions positively, making it a candidate for exploring therapeutic applications in conditions such as COVID-19. Its established pharmacological profile allows for rapid preclinical testing to evaluate its interactions with viral proteins like ACE2 .

特性

IUPAC Name |

N-[3-chloro-2-[[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]methyl]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN3O3/c1-24(15-20(26)25-10-12-28-13-11-25)14-17-18(22)8-5-9-19(17)23-21(27)16-6-3-2-4-7-16/h2-9H,10-15H2,1H3,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNNEUZOAFRTDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2)CC(=O)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023075 | |

| Record name | Fominoben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18053-31-1 | |

| Record name | Fominoben | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18053-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fominoben [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018053311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fominoben | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08968 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fominoben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fominoben | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOMINOBEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ2KK6NYJS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

206-208 | |

| Record name | Fominoben | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08968 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。